molecular formula C10H6N2OS B8368553 5-Thia-1,8b-diazaacenaphthylene-4-carbaldehyde

5-Thia-1,8b-diazaacenaphthylene-4-carbaldehyde

Cat. No.: B8368553
M. Wt: 202.23 g/mol
InChI Key: SKISFOVXRMYXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Thia-1,8b-diazaacenaphthylene-4-carbaldehyde is a useful research compound. Its molecular formula is C10H6N2OS and its molecular weight is 202.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H6N2OS

Molecular Weight

202.23 g/mol

IUPAC Name

7-thia-2,12-diazatricyclo[6.3.1.04,12]dodeca-1,3,5,8,10-pentaene-6-carbaldehyde

InChI

InChI=1S/C10H6N2OS/c13-6-8-4-7-5-11-9-2-1-3-10(14-8)12(7)9/h1-6H

InChI Key

SKISFOVXRMYXKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C3N2C(=C1)SC(=C3)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2.541 g (12.441 mM) of 5-thia-1,8b-diazaacenaphthylene-4-methanol in 30 ml of N,N-dimethylformamide was added 6 g of activated manganese dioxide (Aldrich), and the mixture was stirred at room temperature overnight. This reaction mixture was filtered and the filter cake was washed with N,N-dimethylformamide. The filtrate and washes were combined and the solvent was distilled off under reduced pressure. The crude 5-thia-1,8b-diazaacenaphthylene-4-carbaldehyde thus obtained was not purified but used as it was in the next reaction.
Name
5-thia-1,8b-diazaacenaphthylene-4-methanol
Quantity
2.541 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 7.777 g (38.076 mM) of 5-thia-1,8b-diazaacenaphthylene-4-methanol in ethyl acetate (50 ml)-N,N-dimethylformamide (50 ml) was added 23 g of active manganese dioxide and the mixture was stirred at room temperature for 4 hours. The reaction mixture was filtered and the precipitate was washed with N,N-dimethylformamide. The pooled filtrate was distilled under reduced pressure to remove the solvent. The crude 5-thia-1,8b-diazaacenaphthylene-4-carbaldehyde thus obtained was not purified but used as it was in the next reaction. To a solution of 9.39 g (41.9 mM) of ethyl diethylphosphonoacetate in 50 ml of toluene was added 1.68 g (41.9 mM) of a 60% suspension of sodium hydride in liquid paraffin at room temperature and the mixture was stirred for 0.5 hour. This mixture was added to a solution of the above crude 5-thia-1,8b-diazaacenaphthylene-4-carbaldehyde in N,N-dimethylformamide (50 ml)-toluene (200 ml) under ice cooling and the mixture was stirred at room temperature for one hour. This reaction mixture was poured in water and extracted with 3 portions of ethyl acetate. The organic layers were pooled and dried over MgSO4 and the solvent was distilled off under reduced pressure. The resulting crude ethyl 3-(5-thia-1,8b-diazaacenaphthylen-4-yl)acrylate was not purified but used as it was in the next reaction. To a solution of the above crude ethyl 3-(5-thia-1,8b-diazaacenaphthylen-4-yl)acrylate in 300 ml of ethanol was added 60 ml (120 mM) of 2N-aqueous solution of sodium hydroxide and the mixture was stirred at room temperature for 3 hours. To this reaction mixture was added concentrated hydrochloric acid (ca 10 ml) with stirring to bring the pH into the range of 4-5 and the resulting precipitate was recovered by filtration and rinsed serially with ethanol and diethyl ether to provide the title compound.
Name
5-thia-1,8b-diazaacenaphthylene-4-methanol
Quantity
7.777 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
catalyst
Reaction Step One

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